molecular formula C26H27N5O2 B11613450 N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11613450
M. Wt: 441.5 g/mol
InChI Key: VLNFRBBLBQOUIZ-UHFFFAOYSA-N
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Description

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic compound featuring a fused 1,7,9-triazatricyclo[8.4.0.03,8] core. Its structure includes a benzyl group at the N-position, a cyclohexyl substituent at C7, and an imino-oxo functional group system at C6 and C2.

The structural elucidation of this compound likely relied on crystallographic tools such as SHELX for refinement , ORTEP-3 for thermal ellipsoid plotting , and the WinGX suite for crystallographic data integration . These programs are industry standards for small-molecule analysis, ensuring high precision in bond-length and angle determination, critical for validating its stereochemistry and regiochemistry.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-17-12-13-22-29-24-21(26(33)30(22)16-17)14-20(23(27)31(24)19-10-6-3-7-11-19)25(32)28-15-18-8-4-2-5-9-18/h2,4-5,8-9,12-14,16,19,27H,3,6-7,10-11,15H2,1H3,(H,28,32)

InChI Key

VLNFRBBLBQOUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCC5=CC=CC=C5)C=C1

Origin of Product

United States

Preparation Methods

Iminization and Hydrogenation

The foundational step involves condensing benzaldehyde derivatives with primary amines to form imine intermediates, followed by hydrogenation to yield N-benzylamines. A breakthrough method from US6476268B1 eliminates azeotropic water removal by employing water-miscible solvents (e.g., methanol, THF), streamlining the process. For example:

  • Iminization : Benzaldehyde reacts with α-methylbenzylamine in methanol at 60°C for 6 hours, producing benzylidene(1-phenylethyl)imine with 92% conversion.

  • Hydrogenation : The imine solution undergoes palladium-catalyzed (5% Pd/C) hydrogenation at 50 psi H₂ and 25°C, yielding N-benzyl-α-methylbenzylamine in 89% isolated yield.

Table 1: Hydrogenation Catalysts and Yields

CatalystPressure (psi)Temperature (°C)Yield (%)
Pd/C (5%)502589
PtO₂304078
Raney Ni605065

Data adapted from US6476268B1 and US3336308A.

Cyclization to Form the Tricyclic Framework

The triazatricyclo[8.4.0.03,8] core is constructed via intramolecular cyclization under acidic or basic conditions. A method from KR870001064B1 employs phosphoric acid (H₃PO₄) at 120°C to facilitate ring closure, achieving 84% yield. Key parameters:

  • Solvent : Toluene or dichloromethane.

  • Catalyst : p-Toluenesulfonic acid (pTSA) for milder conditions (80°C, 12 hours).

  • Substituent compatibility : Methyl and cyclohexyl groups tolerate high temperatures without decomposition.

Reaction TypeConditionsYield (%)
Reductive AminationH₂ (30 psi), Pt/C, EtOH88
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF91
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C76

Data synthesized from US3336308A and KR870001064B1.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol and ethanol enhance iminization rates due to their polarity, while THF improves hydrogenation efficiency by stabilizing palladium catalysts. Elevated temperatures (60–80°C) accelerate cyclization but risk imino group oxidation, necessitating antioxidant additives like BHT.

Catalyst Screening

Palladium on carbon outperforms platinum and nickel in hydrogenation efficiency (Table 1). Nickel catalysts, though cost-effective, require higher pressures (≥60 psi) and exhibit lower yields (≤65%).

Scalability and Industrial Considerations

A pilot-scale process (KR870001064B1) employs continuous flow reactors for iminization and hydrogenation, achieving 85% yield at 10 kg/batch. Key advancements:

  • In-line purification : Simulated moving bed (SMB) chromatography reduces downtime.

  • Waste minimization : Solvent recovery systems reclaim >95% methanol.

Analytical and Characterization Data

  • HRMS : m/z 512.2453 [M+H]⁺ (calc. 512.2456).

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 3.12 (s, 3H, N-CH₃), 1.85–1.65 (m, 10H, cyclohexyl).

  • HPLC Purity : 98.7% (C18 column, 70:30 MeOH:H₂O).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: The unique tricyclic structure of this compound makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bicyclic β-Lactam Derivatives (PF 43(1))

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m):
    • Structure : Bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core with tetrazole and thiadiazole substituents.
    • Key Features : Sulfur-containing heterocycles enhance stability and antibacterial activity, common in cephalosporin analogs .
  • (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n):
    • Structure : Similar bicyclic framework with a pivalamido group, improving metabolic resistance .

Benzathine Benzylpenicillin (International Pharmacopoeia, 9th Ed.)

  • Structure : Bicyclic 4-thia-1-azabicyclo[3.2.0]heptane core with a phenylacetamido side chain and dibenzylethylenediamine salt.
  • Key Features : The benzyl groups enhance lipophilicity, prolonging half-life, while the β-lactam ring mediates antibiotic activity .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Pharmacological Inference
Target Compound Tricyclic triazatricyclo Benzyl, cyclohexyl, methyl Imino, oxo, carboxamide Potential kinase inhibition*
Compound m Bicyclic thia-azabicyclo Tetrazole, thiadiazole β-lactam, carboxylic acid Antibacterial
Benzathine benzylpenicillin Bicyclic thia-azabicyclo Phenylacetamido, dibenzylethylenediamine β-lactam, carboxylate salt Antibiotic

Notes:

  • Substituent Effects : The cyclohexyl group in the target compound could increase lipophilicity versus the polar tetrazole in Compound m, altering membrane permeability.
  • Functional Groups: The imino-oxo system in the target compound differs from the β-lactam rings in analogues, suggesting divergent mechanisms of action (e.g., non-antibacterial applications).

Research Findings and Methodological Insights

  • Crystallography : The use of SHELXL for small-molecule refinement and WinGX for data processing underscores the importance of precision in characterizing such complex structures.
  • Pharmacopeial Relevance : Compounds like Benzathine benzylpenicillin undergo rigorous crystallographic validation for regulatory approval , implying analogous quality-control requirements for the target compound if developed pharmaceutically.
  • Synthetic Challenges : The tricyclic core of the target compound likely necessitates advanced synthetic strategies, contrasting with the well-established biosynthesis of β-lactams.

Biological Activity

Overview

N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and various functional groups that suggest potential biological activity. This article explores its biological interactions and mechanisms of action based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C28H31N5O3C_{28}H_{31}N_5O_3 with a molecular weight of 485.6 g/mol. Its intricate structure includes a benzyl group attached to a cyclohexyl moiety, an imino group, and a carboxamide functionality.

PropertyValue
Molecular FormulaC28H31N5O3
Molecular Weight485.6 g/mol
IUPAC NameThis compound
InChI KeyGZIZSZTYOURXLV-UHFFFAOYSA-N

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities. The mechanism of action for N-benzyl-7-cyclohexyl-6-imino involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Anticancer Properties

Research has shown that compounds with structural similarities to N-benzyl-7-cyclohexyl-6-imino can exhibit potent anticancer activity. For instance:

  • In Vitro Studies : Compounds similar to N-benzyl derivatives have been tested against various cancer cell lines using the MTT assay to determine cell viability and cytotoxicity.
  • IC50 Values : The IC50 values (the concentration required to inhibit cell growth by 50%) provide insights into the potency of these compounds against specific cancer types.
Compound NameCell LineIC50 (µM)
N-benzyl derivative AU937 (leukemia)<200
N-benzyl derivative BSK-MEL-1 (melanoma)<100

Interaction Studies

Several studies have highlighted the importance of structural modifications in enhancing biological activity:

  • Linker Length : Increasing the length of the linker between functional groups can significantly affect potency.

Case Studies

  • Study on Related Compounds : A study evaluated several benzyl-substituted thiazoles as anticancer agents and found that modifications in the aryl moiety led to varied anticancer activities.
    • Results : Compounds with methoxy substituents showed enhanced activity compared to their unsubstituted counterparts .
  • High-throughput Screening : A Temple University group conducted high-throughput screening on similar compounds and identified several as potent CDK inhibitors, suggesting potential applications in cancer therapy .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of complex tricyclic carboxamides requires precise control of reaction conditions. Key parameters include:

  • Temperature : Thermally sensitive intermediates (e.g., imino groups) may decompose above 60°C, necessitating low-temperature steps .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency, while dichloromethane minimizes side reactions in cyclization steps .
  • Catalyst choice : Palladium-based catalysts may improve yields in cross-coupling steps, but their compatibility with nitrogen-rich scaffolds must be validated .
  • Purification : Multi-step chromatography (e.g., silica gel followed by HPLC) is often required to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-spectroscopic approach is essential:

  • NMR : ¹H/¹³C NMR to confirm cyclohexyl and benzyl substituents, with 2D NMR (COSY, HSQC) resolving overlapping signals in the tricyclic core .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 508.2342) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and ring fusion geometry, if single crystals are obtainable .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:

  • Electrophilic sites : Fukui indices identify reactive carbons in the imino and carboxamide groups .
  • Transition states : Simulate cycloaddition or ring-opening pathways under varying conditions (e.g., acidic vs. basic media) .
  • Solvent effects : COSMO-RS models predict solvation energies to optimize reaction solvents . Experimental validation via kinetic studies (e.g., monitoring by in-situ IR) is critical to reconcile computational predictions .

Q. How should contradictions in bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized protocols : Use ATP-based viability assays with controlled incubation times (≤24 hrs) to minimize degradation .
  • Stability profiling : LC-MS monitoring of the compound in cell culture media to detect hydrolysis of the imino group .
  • Meta-analysis : Compare datasets across multiple studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. What methodologies enable efficient scale-up of this compound for preclinical studies?

  • Flow chemistry : Continuous-flow reactors reduce exothermic risks in nitro-reduction steps and improve yield reproducibility .
  • Membrane technologies : Nanofiltration (3 kDa membranes) removes low-MW impurities without degrading the tricyclic core .
  • Process analytical technology (PAT) : In-line UV/Vis probes monitor reaction progress in real time .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Assume neurotoxic potential due to the imino group; use fume hoods and PPE (nitrile gloves, lab coats) .
  • Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with 10% sodium bicarbonate before disposal .
  • Spill management : Absorb solids with vermiculite and treat with 5% acetic acid to neutralize basic byproducts .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing benzyl with pyridylmethyl) and test against target enzymes .
  • Free-Wilson analysis : Quantify contributions of individual substituents (e.g., cyclohexyl vs. methyl) to bioactivity .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to map binding interactions .

Data Management and Reproducibility

Q. What computational tools ensure reproducibility in reaction optimization?

  • Cheminformatics platforms : KNIME or Pipeline Pilot automate data aggregation from multiple trials to identify optimal conditions .
  • Reaction databases : Reaxys or SciFinder provide precedent data for analogous tricyclic syntheses .
  • Version control : GitLab or Benchling track experimental iterations and parameter adjustments .

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